molecular formula C14H17FN2O3 B3448995 ETHYL 4-(3-FLUOROBENZOYL)TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE

ETHYL 4-(3-FLUOROBENZOYL)TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE

Cat. No.: B3448995
M. Wt: 280.29 g/mol
InChI Key: KUPZGRSUOLUOCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ETHYL 4-(3-FLUOROBENZOYL)TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE: is a synthetic organic compound that belongs to the class of pyrazine derivatives This compound is characterized by the presence of a fluorobenzoyl group attached to a tetrahydropyrazine ring, which is further esterified with an ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ETHYL 4-(3-FLUOROBENZOYL)TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE typically involves the following steps:

    Formation of the Tetrahydropyrazine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Fluorobenzoyl Group: The fluorobenzoyl group can be introduced via Friedel-Crafts acylation using 3-fluorobenzoyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a strong acid catalyst like sulfuric acid.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of automated reactors and precise control of reaction conditions are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: ETHYL 4-(3-FLUOROBENZOYL)TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the fluorobenzoyl group, where nucleophiles like amines or thiols replace the fluorine atom.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Ammonia or thiol in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Corresponding ketones or carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Amino or thiol derivatives.

Scientific Research Applications

ETHYL 4-(3-FLUOROBENZOYL)TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.

    Biology: This compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ETHYL 4-(3-FLUOROBENZOYL)TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE involves its interaction with specific molecular targets. The fluorobenzoyl group is known to enhance the compound’s ability to bind to enzymes or receptors, thereby modulating their activity. The tetrahydropyrazine ring may interact with nucleophilic sites on proteins or nucleic acids, leading to changes in their function. The exact pathways and targets are subject to ongoing research.

Comparison with Similar Compounds

    ETHYL 4-(4-FLUOROBENZOYL)TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE: Similar structure but with a fluorine atom at a different position on the benzoyl group.

    METHYL 4-(3-FLUOROBENZOYL)TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE: Similar structure but with a methyl ester instead of an ethyl ester.

    ETHYL 4-(3-CHLOROBENZOYL)TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE: Similar structure but with a chlorine atom instead of a fluorine atom.

Uniqueness: this compound is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom enhances the compound’s lipophilicity and metabolic stability, making it a valuable compound for various applications.

Properties

IUPAC Name

ethyl 4-(3-fluorobenzoyl)piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17FN2O3/c1-2-20-14(19)17-8-6-16(7-9-17)13(18)11-4-3-5-12(15)10-11/h3-5,10H,2,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUPZGRSUOLUOCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)C2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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